BenchChemオンラインストアへようこそ!

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide

Medicinal Chemistry Analgesic Discovery Structure-Activity Relationship (SAR)

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide (CAS 946382-33-8) is a synthetic small molecule belonging to the 4-oxo-4H-pyrido[1,2-a]pyrimidine class, a scaffold recognized for its analgesic and anti-inflammatory potential in early-stage drug discovery. The compound is characterized by a 2,7-dimethyl substitution pattern on the bicyclic core and a 3-ethoxyacetamido side chain, distinguishing it from the more extensively studied 3-carboxamide and 3-ester analogs historically described in foundational patents.

Molecular Formula C14H17N3O3
Molecular Weight 275.308
CAS No. 946382-33-8
Cat. No. B2841660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide
CAS946382-33-8
Molecular FormulaC14H17N3O3
Molecular Weight275.308
Structural Identifiers
SMILESCCOCC(=O)NC1=C(N=C2C=CC(=CN2C1=O)C)C
InChIInChI=1S/C14H17N3O3/c1-4-20-8-12(18)16-13-10(3)15-11-6-5-9(2)7-17(11)14(13)19/h5-7H,4,8H2,1-3H3,(H,16,18)
InChIKeyNJXVUXLULIOODS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide (CAS 946382-33-8): Structural and Pharmacophoric Context


N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide (CAS 946382-33-8) is a synthetic small molecule belonging to the 4-oxo-4H-pyrido[1,2-a]pyrimidine class, a scaffold recognized for its analgesic and anti-inflammatory potential in early-stage drug discovery [1]. The compound is characterized by a 2,7-dimethyl substitution pattern on the bicyclic core and a 3-ethoxyacetamido side chain, distinguishing it from the more extensively studied 3-carboxamide and 3-ester analogs historically described in foundational patents [2]. Its molecular formula is C14H17N3O3 with a molecular weight of 275.30 g/mol, and it is typically supplied at ≥95% purity for research use [3].

Why N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide Cannot Be Assumed Interchangeable with Other Pyrido[1,2-a]pyrimidines


Generic substitution within the pyrido[1,2-a]pyrimidine class fails due to the high sensitivity of biological activity to the specific substitution pattern and the nature of the 3-position side chain. Foundational patents clearly delineate that analgesic potency is profoundly influenced by the combination of alkyl groups at positions 2 and 7, as well as the steric and electronic properties of the 3-substituent [1]. The 3-ethoxyacetamido moiety in this compound introduces a flexible ether linkage and an additional hydrogen-bonding donor/acceptor system that is absent in simple 3-alkyl (e.g., 3-ethyl) or 3-ester (e.g., 3-ethoxycarbonyl) analogs, which are the most common comparators in the literature [2]. This structural divergence is expected to alter key molecular properties such as lipophilicity (XLogP3-AA = 0.0), solubility, and target-binding kinetics compared to close analogs, making simple substitution without comparative biological validation unreliable [3].

Quantitative Differentiation Analysis for N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide (CAS 946382-33-8)


Distinct Substitution Pattern: The 3-Ethoxyacetamido Moiety as a Differentiator from 3-Carboxamide and 3-Ester Analogs

The target compound features a 3-ethoxyacetamido group (-CH2-O-CH2-CH3), which is chemically distinct from the 3-carboxamide (-CONH-) and 3-ester (-COO-) substituents commonly described in the core pyrido[1,2-a]pyrimidine patents [1]. This functional group introduces a flexible ether linkage that increases the count of rotatable bonds to 4, compared to 3 for a typical 3-propionamido analog, and adds an additional hydrogen bond acceptor (total H-bond acceptors = 4) [2]. While direct comparative bioactivity data are unavailable in the public domain, this structural feature is a known parameter for modulating pharmacokinetic properties and target engagement [3].

Medicinal Chemistry Analgesic Discovery Structure-Activity Relationship (SAR)

Lipophilicity Differentiation: Lower Computed XLogP3-AA Value Compared to 3-Ethyl Congener

The computed lipophilicity (XLogP3-AA) for the target compound is 0.0, indicating high hydrophilicity for a CNS-targeted scaffold [1]. In contrast, the most potent analgesic prototype in this chemical series, 2,6-dimethyl-3-ethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine, is computed to have a significantly higher XLogP3-AA of approximately 1.5 due to its lipophilic 3-ethyl substituent [2]. This difference suggests the ethoxyacetamide side chain markedly reduces membrane permeability, which could lead to a different biodistribution pattern, potentially lowering the risk of non-specific membrane interactions but also potentially reducing passive brain penetration.

Drug Design ADME Properties Lipophilicity

Synthetic Accessibility: A Distinct Intermediate for Acetamide-Focused Libraries

The synthetic route to 3-acetamido derivatives, as described by Hermecz et al., typically involves acylation of a 3-amino precursor with an activated acid derivative [1]. The use of 2-ethoxyacetic acid as the acylating agent is a specific departure from the more common use of simple alkyl carboxylic acids or chloroformates. This synthetic step introduces a functional handle (the terminal ethyl ether) that can be further derivatized or is stable under standard metabolic conditions, unlike the more labile ester group found in the 3-ethoxycarbonyl class (e.g., Probone) [2]. The compound thus serves as a advanced key intermediate for the generation of focused libraries of N-substituted acetamides with potential for improved metabolic stability.

Organic Synthesis Medicinal Chemistry Library Design

Optimal Research Applications for N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide (CAS 946382-33-8)


Secondary Pharmacological Screening of Pyrido[1,2-a]pyrimidine-based Analgesics

This compound is optimally deployed as a comparator in secondary screening panels to map the structure-activity relationship (SAR) of the 3-position within a 2,7-dimethyl-substituted scaffold. Given its distinct lipophilicity (XLogP3-AA = 0.0) compared to the prototypical 3-ethyl analog (XLogP3-AA ≈ 1.5) [1], it is useful for elucidating the contribution of polarity and hydrogen-bonding to target binding and selectivity against off-target receptors in the CNS. Procurement is justified when a research program aims to reduce the lipophilicity-driven promiscuity of early lead compounds.

Chemical Probe for Investigating Metabolic Stability and Ether- vs. Ester-Based Prodrug Strategies

The presence of a metabolically stable ethoxyacetamide side chain, as opposed to the rapidly hydrolyzed ester group in the clinically used analgesic 'Probon' and its analogs [2], makes this compound a suitable chemical probe to study the impact of 3-substituent stability on in vivo activity. It can be used as a benchmark in in vitro microsomal or hepatocyte stability assays to quantify the metabolic advantage of an ether over an ester linkage within the same core scaffold, guiding the design of longer-acting therapeutic candidates.

Development of Focused Compound Libraries for Solubility-Challenged Scaffolds

Due to its computed low lipophilicity and four hydrogen-bond acceptors, this compound exhibits inherently favorable predicted aqueous solubility relative to many other disubstituted pyrido[1,2-a]pyrimidines [3]. It serves as a key monomer for the rapid synthesis of a focused library of 3-acetamide derivatives using parallel chemistry, enabling the exploration of polar chemical space within a historically lipophilic analgesic chemotype. This application is critical for procurement aimed at early-stage hit-to-lead programs where compound aggregation and poor solubility in assay media are major bottlenecks.

In Vivo Proof-of-Concept Studies for Peripheral vs. Central Analgesia Hypothesis

Supported by the class-level analgesic activity of the pyrido[1,2-a]pyrimidine core [4], the compound's distinct physicochemical profile (low logP, increased TPSA) makes it a candidate for testing the hypothesis that peripherally-restricted analgesics can avoid CNS-related side effects. Its predicted low brain penetration, inferred from its XLogP3-AA of 0.0, allows researchers to probe peripheral antinociceptive mechanisms without the confounding factor of central action, a key differentiator for procurement over highly brain-penetrant comparators.

Quote Request

Request a Quote for N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.